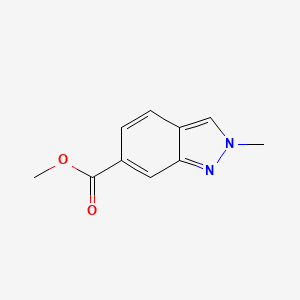

Methyl 2-methyl-2H-indazole-6-carboxylate

Description

Methyl 2-methyl-2H-indazole-6-carboxylate (CAS: 1071433-01-6) is an indazole derivative with the molecular formula C₁₀H₁₀N₂O₂. It features a methyl group at the 2-position of the indazole ring and a carboxylate ester at the 6-position. This compound is synthesized via alkylation of methyl 1H-indazole-6-carboxylate using sodium hexamethyldisilazide (NaHMDS) and iodomethane in tetrahydrofuran (THF) under reflux, yielding a 44% product with distinct regioselectivity favoring the 2-methyl isomer over the 1-methyl isomer . Key characterization data includes:

Properties

IUPAC Name |

methyl 2-methylindazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-6-8-4-3-7(10(13)14-2)5-9(8)11-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDPLMPLBWKMSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653316 | |

| Record name | Methyl 2-methyl-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071433-01-6 | |

| Record name | 2H-Indazole-6-carboxylic acid, 2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071433-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methyl-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-2H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired indazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2H-indazole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Manganese dioxide in carbon tetrachloride is commonly used for oxidation reactions.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring.

Scientific Research Applications

Methyl 2-methyl-2H-indazole-6-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2H-indazole-6-carboxylate involves its interaction with specific molecular targets. The indazole ring system can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

- Regioselectivity : Alkylation of indazole carboxylates often yields mixtures of 1-methyl and 2-methyl isomers. For example, methylation of methyl 1H-indazole-6-carboxylate produces both 1-methyl and 2-methyl isomers, with the latter dominating under optimized conditions .

- Functional Group Effects :

- The 6-carboxylate position in the parent compound is critical for biological interactions, as seen in related antihyperglycemic indazole derivatives .

- Methoxy groups (e.g., in Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate) improve solubility and metabolic stability .

- Bromine at the 4-position (e.g., Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate) introduces a site for further functionalization via Suzuki or Buchwald-Hartwig couplings .

Biological Activity

Methyl 2-methyl-2H-indazole-6-carboxylate (CAS 1071433-01-6) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

- Molecular Formula : C10H10N2O2

- Molecular Weight : 190.20 g/mol

- Structure : The compound features an indazole core, which is characterized by a fused five-membered ring structure containing nitrogen atoms.

Biological Activities

This compound exhibits a variety of biological activities, including:

-

Antimicrobial Activity :

- Studies have indicated that indazole derivatives, including this compound, possess significant antimicrobial properties. They have shown effectiveness against various bacterial strains such as Escherichia coli and Salmonella enterica .

- A comparative analysis revealed that certain derivatives exhibited lower Minimum Inhibitory Concentration (MIC) values than standard antibiotics, indicating superior potency.

-

Anti-inflammatory Effects :

- The compound has been observed to inhibit cyclooxygenase-2 (COX-2) activity, leading to reduced synthesis of pro-inflammatory mediators like prostaglandins . This suggests potential applications in treating inflammatory conditions.

-

Anticancer Properties :

- Research indicates that this compound can induce apoptosis in cancer cells by activating caspase enzymes and downregulating anti-apoptotic genes .

- In vitro studies have shown it to exhibit cytotoxic effects against various cancer cell lines, with IC50 values indicating effective growth inhibition.

- Antioxidant Activity :

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound selectively inhibits enzymes involved in inflammatory pathways, particularly COX-2, which plays a crucial role in the inflammatory response .

- Cell Signaling Modulation : It alters cell signaling pathways that regulate apoptosis and cell proliferation, particularly in cancer cells .

Case Studies and Research Findings

A number of studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study investigating the anticancer effects of this compound on breast cancer cell lines (MCF-7), the compound showed significant cytotoxicity with an IC50 value of approximately 225 µM. The treatment resulted in increased lactate dehydrogenase (LDH) enzyme activity, indicating cell membrane damage and apoptosis initiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.